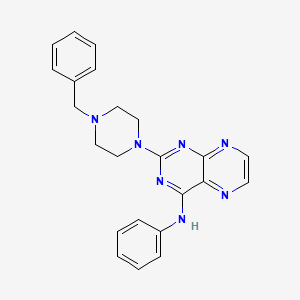

2-(4-benzylpiperazin-1-yl)-N-phenylpteridin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

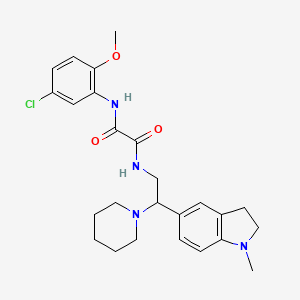

The compound “2-(4-benzylpiperazin-1-yl)-N-phenylpteridin-4-amine” is a complex organic molecule that contains a pteridin-4-amine group, a phenyl group, and a benzylpiperazine group . These groups are common in many pharmaceuticals and biologically active compounds, suggesting that this compound might have interesting biological properties.

Molecular Structure Analysis

The molecular structure of “2-(4-benzylpiperazin-1-yl)-N-phenylpteridin-4-amine” would likely be a complex three-dimensional shape due to the presence of the pteridin-4-amine, phenyl, and benzylpiperazine groups . These groups could potentially form various intra- and intermolecular interactions, affecting the compound’s physical and chemical properties.

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(4-benzylpiperazin-1-yl)-N-phenylpteridin-4-amine” would be influenced by its molecular structure. For example, the compound might have a certain solubility in water or organic solvents, a specific melting point, or a particular optical activity .

Scientific Research Applications

Microwave Assisted Synthesis and Antibacterial Activity

2-(4-benzylpiperazin-1-yl)-N-phenylpteridin-4-amine and related compounds have been synthesized using microwave-assisted techniques, leading to efficient production and good yields. These compounds exhibit significant antibacterial activities, showcasing their potential in medical applications, particularly as antibiotics. This method of synthesis under microwave irradiation demonstrates a modern approach to developing antibacterial agents, with the compounds being characterized by spectral data and screened for activity against various bacteria (Merugu, Ramesh, & Sreenivasulu, 2010).

Antimicrobial Activity and Molecular Modeling

A series of novel compounds including 2-(4-benzylpiperazin-1-yl)-N-phenylpteridin-4-amine derivatives have been synthesized and demonstrated significant antibacterial and antifungal activities. The antimicrobial potential of these compounds is comparable to standard drugs, with their efficacy further supported by molecular docking studies. This research underscores the therapeutic potential of these derivatives in treating infections and highlights the role of molecular modeling in drug development (Mandala et al., 2013).

Anticancer and Carbonic Anhydrase Inhibition

Compounds derived from 2-(4-benzylpiperazin-1-yl)-N-phenylpteridin-4-amine have shown promise as anticancer agents and inhibitors of carbonic anhydrase I and II isoenzymes. These findings indicate a dual therapeutic potential, offering insights into the design of novel drugs for cancer therapy and enzyme inhibition. Such studies are crucial for the development of targeted therapies that can efficiently combat cancer while potentially minimizing side effects (Tuğrak et al., 2019).

Design and Synthesis for Receptor Ligands

2-(4-benzylpiperazin-1-yl)-N-phenylpteridin-4-amine derivatives have been explored for their role as ligands for various receptors, including histamine H4 and serotonin receptors. This research demonstrates the compound's versatility in interacting with different biological targets, paving the way for the development of novel therapeutics for conditions such as inflammation, pain, and psychiatric disorders. The structure-activity relationship studies of these compounds facilitate the discovery of potent ligands with potential therapeutic applications (Altenbach et al., 2008).

Mechanism of Action

Target of Action

The primary target of the compound 2-(4-benzylpiperazin-1-yl)-N-phenylpteridin-4-amine, also known as PAC-1, is the protein procaspase-3 . Procaspase-3 is an inactive form of the enzyme caspase-3, which plays a crucial role in the process of apoptosis, or programmed cell death .

Mode of Action

2-(4-benzylpiperazin-1-yl)-N-phenylpteridin-4-amine interacts with its target, procaspase-3, by chelating zinc, thus relieving the zinc-mediated inhibition . This allows procaspase-3 to become an active enzyme, caspase-3 . Once activated, caspase-3 can cleave another molecule of procaspase-3 to active caspase-3 . This process results in an exponential increase in the concentration of active caspase-3 in the cell .

Biochemical Pathways

The activation of procaspase-3 by 2-(4-benzylpiperazin-1-yl)-N-phenylpteridin-4-amine affects the apoptosis pathway . The exponential increase in active caspase-3 concentration triggers a cascade of events that lead to apoptosis, or programmed cell death . This is particularly relevant in cancer cells, where the regulation of apoptosis can be disrupted .

Result of Action

The result of the action of 2-(4-benzylpiperazin-1-yl)-N-phenylpteridin-4-amine is the induction of apoptosis in cells, particularly in cancerous cells . By activating procaspase-3, the compound triggers a cascade of events that lead to the destruction of the cell .

Safety and Hazards

properties

IUPAC Name |

2-(4-benzylpiperazin-1-yl)-N-phenylpteridin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N7/c1-3-7-18(8-4-1)17-29-13-15-30(16-14-29)23-27-21-20(24-11-12-25-21)22(28-23)26-19-9-5-2-6-10-19/h1-12H,13-17H2,(H,25,26,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAIHUJJAWNTTTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C3=NC4=NC=CN=C4C(=N3)NC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(4-phenoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-thiophen-2-ylacetamide](/img/structure/B2563738.png)

![[(3As,5S,6aS)-3,3a,4,5,6,6a-hexahydro-2H-furo[3,2-b]pyrrol-5-yl]methanol;hydrochloride](/img/structure/B2563740.png)

![7-Bromo-2-ethyl-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B2563742.png)

![(R)-3-Amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid hydrochloride](/img/structure/B2563748.png)